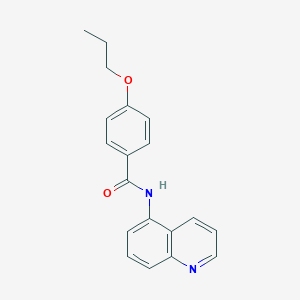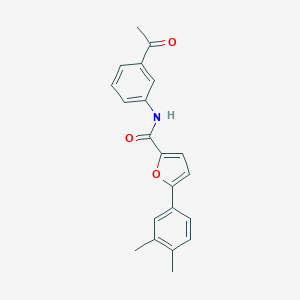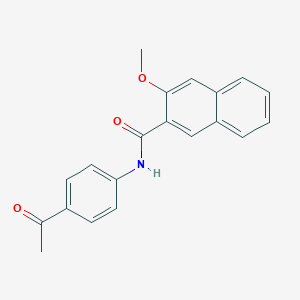
4-propoxy-N-(5-quinolinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N-(5-quinolinyl)benzamide, also known as PQB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PQB belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 4-propoxy-N-(5-quinolinyl)benzamide is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 4-propoxy-N-(5-quinolinyl)benzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-propoxy-N-(5-quinolinyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-propoxy-N-(5-quinolinyl)benzamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that 4-propoxy-N-(5-quinolinyl)benzamide reduces tumor growth and metastasis in animal models. Additionally, 4-propoxy-N-(5-quinolinyl)benzamide has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and improving oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-propoxy-N-(5-quinolinyl)benzamide in lab experiments is its potential therapeutic properties in various fields of scientific research. Another advantage is its relatively simple synthesis method. However, one limitation of using 4-propoxy-N-(5-quinolinyl)benzamide in lab experiments is its potential toxicity, which requires careful consideration and evaluation.
Orientations Futures
There are several future directions for the study of 4-propoxy-N-(5-quinolinyl)benzamide. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method of 4-propoxy-N-(5-quinolinyl)benzamide and evaluating its toxicity in greater detail.
Conclusion:
In conclusion, 4-propoxy-N-(5-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. 4-propoxy-N-(5-quinolinyl)benzamide has been studied for its effects in cancer, inflammation, and neurodegenerative diseases, and has been found to possess anti-proliferative, anti-inflammatory, and neuroprotective properties. While there are advantages to using 4-propoxy-N-(5-quinolinyl)benzamide in lab experiments, its potential toxicity requires careful consideration. Future studies could focus on further investigating its therapeutic properties, mechanism of action, and toxicity.
Méthodes De Synthèse
The synthesis of 4-propoxy-N-(5-quinolinyl)benzamide involves the condensation of 4-propoxyaniline with 5-chloroquinoline-8-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the intermediate with benzoyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
4-propoxy-N-(5-quinolinyl)benzamide has been studied for its potential therapeutic properties in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-propoxy-N-(5-quinolinyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-propoxy-N-(5-quinolinyl)benzamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-propoxy-N-(5-quinolinyl)benzamide has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-propoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-13-23-15-10-8-14(9-11-15)19(22)21-18-7-3-6-17-16(18)5-4-12-20-17/h3-12H,2,13H2,1H3,(H,21,22) |
Clé InChI |
HCKXLIWWYCFXMZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)